5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine
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Overview
Description
5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the isoxazole ring . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the BRD4 bromodomain, a protein associated with various diseases, including cancer. The compound binds to the active site of BRD4, preventing its interaction with acetylated lysine residues on histones, thereby modulating gene transcription .
Comparison with Similar Compounds
5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine can be compared with other isoxazole derivatives such as:
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Aminoisoxazole: A structural isomer with different substitution patterns.
N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles: Compounds with similar core structures but different functional groups
Properties
Molecular Formula |
C8H5F3N2O2 |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)14-4-1-2-6-5(3-4)7(12)13-15-6/h1-3H,(H2,12,13) |
InChI Key |
CKQWMCTVZYPORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=NO2)N |
Origin of Product |
United States |
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